molecular formula C14H13N3O2 B2986829 4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile CAS No. 1436176-58-7

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2986829
CAS No.: 1436176-58-7
M. Wt: 255.277
InChI Key: AQJAEXNCJHNGFL-UHFFFAOYSA-N
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Description

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile typically involves the reaction of 1H-indole-5-carboxylic acid with morpholine and a cyanating agent. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the carbonitrile group. Common reagents used in the synthesis include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, alcohol derivatives, and indole-2,3-dione derivatives .

Scientific Research Applications

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active indole derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile is unique due to the presence of both a morpholine ring and a carbonitrile group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in simpler indole derivatives .

Properties

IUPAC Name

4-(1H-indole-5-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-8-12-9-19-6-5-17(12)14(18)11-1-2-13-10(7-11)3-4-16-13/h1-4,7,12,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJAEXNCJHNGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC3=C(C=C2)NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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